NiXantphos Palladacycle Gen. 3

CAS No.:

Cat. No.: VC17933304

Molecular Formula: C49H41N2O4P2PdS-

Molecular Weight: 922.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C49H41N2O4P2PdS- |

|---|---|

| Molecular Weight | 922.3 g/mol |

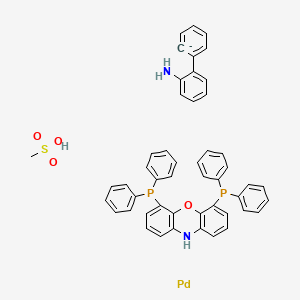

| IUPAC Name | (6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline |

| Standard InChI | InChI=1S/C36H27NOP2.C12H10N.CH4O3S.Pd/c1-5-15-27(16-6-1)39(28-17-7-2-8-18-28)33-25-13-23-31-35(33)38-36-32(37-31)24-14-26-34(36)40(29-19-9-3-10-20-29)30-21-11-4-12-22-30;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h1-26,37H;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |

| Standard InChI Key | UWXQGGFJCNBWEV-UHFFFAOYSA-N |

| Canonical SMILES | CS(=O)(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C(N4)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |

Introduction

Chemical Identity and Structural Features

NiXantphos Palladacycle Gen. 3 is characterized by the molecular formula C₄₉H₄₁N₂O₄P₂PdS⁻ and a molecular weight of 922.3 g/mol . Its IUPAC name, (6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane; methanesulfonic acid; palladium; 2-phenylaniline, reflects the integration of a phenoxazine backbone modified with diphenylphosphine groups, a palladium center, and counterions stabilizing the complex. The canonical SMILES string (CS(=O)(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C(N4)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]) confirms the presence of sulfonic acid, palladium, and an aniline-derived component.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄₉H₄₁N₂O₄P₂PdS⁻ | |

| Molecular Weight | 922.3 g/mol | |

| CAS Number | 1602922-03-1 | |

| Purity | ≥98% | |

| Deprotonation pKa | ~22 (phenoxazine N–H) |

The phenoxazine core’s acidity (pKa ≈ 22) enables deprotonation under basic conditions (e.g., KN(SiMe₃)₂), forming a heterobimetallic Pd–NiXantphos species critical for catalytic activity . NMR studies reveal significant upfield shifts in phenoxazine protons (Δ = −0.75 ppm for Hₐ) upon deprotonation, while ³¹P NMR shows minimal perturbation (−18.99 ppm to −18.68 ppm), indicating retained electronic properties at phosphorus centers .

Synthesis and Mechanistic Insights

The synthesis involves coordinating Pd(II) with NiXantphos under basic conditions, followed by counterion exchange with methanesulfonate. Key steps include:

-

Ligand Deprotonation: KN(SiMe₃)₂ abstracts the phenoxazine N–H proton, generating a stabilized anion .

-

Palladium Coordination: The deprotonated ligand binds Pd via phosphorus atoms, forming a square-planar complex.

-

Counterion Stabilization: Methanesulfonate and 2-phenylaniline derivatives balance charge and enhance solubility.

Mechanistic Advantages:

-

Cooperative Reactivity: The deprotonated phenoxazine backbone facilitates oxidative addition of aryl chlorides at Pd, bypassing high-temperature requirements typical for Pd/Xantphos systems .

-

Chemoselectivity: Functional groups prone to side reactions (e.g., ketones, esters) remain intact due to mild reaction conditions (25°C, <24 h) .

Catalytic Applications in Organic Synthesis

Deprotonative Cross-Coupling Processes (DCCP)

NiXantphos Palladacycle Gen. 3 enables room-temperature coupling of aryl chlorides with diarylmethanes, producing triarylmethanes in yields exceeding 85% . For example, diphenylmethane reacts with 1-bromo-4-tert-butylbenzene to form tris(4-tert-butylphenyl)methane within 12 hours at 25°C .

Table 2: Representative DCCP Reactions

| Substrate Aryl Chloride | Diarylmethane | Product Yield (%) | Conditions |

|---|---|---|---|

| 4-ClC₆H₄-tBu | Ph₂CH₂ | 89 | 25°C, 12 h |

| 2-ClC₆H₄OMe | (4-MeOC₆H₄)₂CH₂ | 78 | 25°C, 18 h |

| 3-ClC₆H₄CN | (4-CF₃C₆H₄)₂CH₂ | 82 | 25°C, 24 h |

Buchwald-Hartwig Amination

The catalyst facilitates C–N bond formation between aryl chlorides and secondary amines. For instance, 4-chlorotoluene couples with morpholine to yield N-(4-tolyl)morpholine in 92% yield (80°C, 3 h) .

Comparative Performance with Other Ligands

NiXantphos outperforms monodentate (e.g., P(tBu)₃) and bidentate (e.g., Xantphos, dppf) ligands in DCCP due to its unique deprotonation-enhanced reactivity:

Table 3: Ligand Comparison in DCCP

| Ligand | Aryl Chloride Conversion (%) | Byproduct Formation (%) |

|---|---|---|

| NiXantphos | 98 | <2 |

| Xantphos | 45 | 18 |

| dppf | 32 | 25 |

| P(tBu)₃ | 67 | 12 |

Key factors include:

-

Deprotonation-Induced Activation: Only NiXantphos undergoes base-mediated deprotonation, accelerating oxidative addition .

-

Steric Flexibility: The phenoxazine scaffold accommodates bulky substrates without inhibiting Pd accessibility.

Recent Research Advancements

NMR and DFT Studies

¹H and ³¹P NMR analyses confirm complete deprotonation with 1.5 equiv KN(SiMe₃)₂, inducing a 0.75 ppm upfield shift in Hₐ . DFT calculations reveal minimal electron density changes at phosphorus centers post-deprotonation, preserving Pd–P bonding integrity .

Functional Group Tolerance

The catalyst exhibits exceptional chemoselectivity:

-

Electrophilic Groups: Nitriles, esters, and ketones remain unaffected during DCCP .

-

Sensitive Moieties: Enolates and acidic C–H bonds (pKa < 32) undergo selective arylation without side reactions .

Industrial and Academic Implications

NiXantphos Palladacycle Gen. 3 addresses longstanding challenges in aryl chloride activation, offering:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume